2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
Description
This compound belongs to the class of triazaspiro derivatives featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural elements include:
- 8-Ethyl substituent on the spiro ring, influencing steric and electronic properties.
- Thioacetamide bridge linking the spiro system to a p-tolyl (4-methylphenyl) group, modulating solubility and target affinity.
The compound’s molecular formula is C₂₃H₂₄BrN₄OS (molecular weight: 519.89 g/mol) .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-6-8-19(25)9-7-18)23(28-24)31-16-21(30)26-20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFAODNVCPLTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a spirocyclic framework and various functional groups that contribute to its biological activity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : C23H24BrClN4OS
- Molecular Weight : 519.9 g/mol
Structural Features
The compound features:
- A triazaspiro structure that enhances its interaction with biological targets.
- Multiple aromatic rings which may contribute to its pharmacological properties.
- A sulfanyl group that can participate in various chemical reactions.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C23H24BrClN4OS |
| Molecular Weight | 519.9 g/mol |
| IUPAC Name | 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(p-tolyl)acetamide |
| Key Functional Groups | Spirocyclic, Sulfanyl, Aromatic |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. Current research suggests that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazaspiro compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.
Case Study : A study evaluated the anticancer effects of related triazaspiro compounds on human tumor cells. The results indicated that these compounds displayed potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting a promising avenue for further development.
Antimicrobial Activity
Preliminary studies have suggested that this compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi.
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria/fungi |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Various reagents are used to facilitate the formation of the spirocyclic structure and the introduction of functional groups.
Synthesis Steps :
- Formation of the spirocyclic core.
- Introduction of bromophenyl and ethyl groups.
- Addition of sulfanyl and acetamide groups under controlled conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the side chains or functional groups can significantly alter its efficacy against specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Spiro Ring Substituents
2-((3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- Key differences: 8-Methyl vs. N-(2,4-dimethoxyphenyl) vs. N-(p-tolyl): Methoxy groups enhance electron-donating effects and hydrogen-bonding capacity.
- Molecular weight : 547.48 g/mol .
- Implications : The 2,4-dimethoxy substituent may increase binding to targets like kinases or GPCRs compared to the p-tolyl group.
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide (Compound 5)
Analogues with Varied Acetamide Substituents
2-((3-(4-Bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide
- Key difference : 2-Chlorophenyl vs. p-tolyl.
- Molecular weight : 519.89 g/mol (identical core; Cl vs. CH₃ substitution) .
- Impact : Chlorine’s electronegativity may alter electronic distribution, affecting target binding kinetics.
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (Compound 24)
- Core difference: Triazinoindole vs. triazaspiro system.
- Substituents: 4-Phenoxyphenyl group introduces aryl ether linkage.
- Purity : 95% .
- Relevance : Demonstrates that thioacetamide-linked aromatic systems are synthetically accessible with high yields.
EGFR-Targeting Thioacetamides (e.g., Compound 8b)
- Structure : Features a quinazoline-thioacetamide scaffold with 4-methoxyphenyl and methyl groups.
- Activity : IC₅₀ = 14.8 nM against EGFR, attributed to hydrogen bonding with kinase domains .
- Comparison : The p-tolyl group in the target compound may exhibit weaker electron-donating effects than methoxy, reducing EGFR affinity.
Benzothiazole-Thiadiazole Hybrids (e.g., Compound 4j)
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured during synthesis?
The synthesis involves three key stages:
Formation of the spirocyclic core : Cyclization reactions (e.g., using piperidone derivatives and amino acid amides) are employed to construct the 1,4,8-triazaspiro[4.5]decane scaffold .
Introduction of substituents : The 4-bromophenyl and p-tolyl groups are introduced via nucleophilic substitution or coupling reactions under controlled conditions (e.g., Pd-catalyzed cross-coupling for aryl groups) .
Thioacetamide linkage : A thiol-amine reaction forms the thioether bond, requiring inert atmospheres and catalysts like triethylamine to minimize oxidation .
Purity optimization : Use column chromatography (silica gel) and recrystallization (ethanol/water mixtures) for purification. Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent integration (e.g., ethyl group at δ ~1.2 ppm for CH₃, 8-ethyl resonance) and aromatic protons (4-bromophenyl at δ ~7.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spirocyclic core .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and thioether C-S bond (~650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the spirocyclic core formation?
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance cyclization efficiency compared to THF .
- Temperature control : Maintain 80–100°C for 12–24 hours to balance reaction rate and byproduct formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .
- Yield tracking : Use LC-MS to monitor intermediate conversion and adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to ketone) .
Q. How do halogen substituents (e.g., bromine) influence biological activity, and how can structure-activity relationships (SAR) be studied?
- Electronic effects : The 4-bromophenyl group increases electrophilicity, potentially enhancing target binding (e.g., kinase inhibition) .
- SAR strategies :
- Analog synthesis : Replace bromine with Cl, F, or CF₃ to compare steric/electronic impacts .
- Biological assays : Test analogs in enzyme inhibition assays (IC₅₀ values) or cellular models (e.g., apoptosis in cancer cells) .
- Computational docking : Map halogen interactions with binding pockets (e.g., using AutoDock Vina) .
Q. What methodologies resolve contradictions in reported biological activity data?
- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .
- Off-target profiling : Employ broad-panel screening (e.g., Eurofins CEREP panel) to identify confounding interactions .
Q. How can crystallography resolve ambiguities in the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow vapor diffusion (e.g., ethyl acetate/hexane). Refine using SHELXL to confirm spirocyclic geometry and dihedral angles .
- Electron density maps : Validate the thioacetamide bond geometry and substituent orientation (e.g., bromophenyl vs. p-tolyl spatial arrangement) .
Q. What strategies mitigate challenges in solubility for in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins or PEG-400 to enhance aqueous solubility .
- Salt formation : Screen hydrochloride or sodium salts for improved pharmacokinetic profiles .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Methodological Considerations
Q. How should researchers design stability studies under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via LC-MS .
- Light/oxygen sensitivity : Store solutions in amber vials under argon and test for thiyl radical formation .
- Thermal stability : Perform DSC/TGA to identify decomposition temperatures (>200°C typical for spirocyclic amides) .
Q. What computational tools predict metabolic pathways and toxicity?
- ADMET predictors : Use SwissADME or pkCSM to estimate CYP450 metabolism and hERG channel inhibition .
- Toxicity profiling : Run ProTox-II to flag potential hepatotoxicity or mutagenicity risks .
Q. How can combinatorial chemistry expand derivatives for high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
